molecular formula C14H10O4 B1266150 4-(Benzoyloxy)benzoic acid CAS No. 28547-23-1

4-(Benzoyloxy)benzoic acid

Cat. No. B1266150
CAS RN: 28547-23-1
M. Wt: 242.23 g/mol
InChI Key: OUANAAHOQVMJCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-(Benzoyloxy)benzoic acid and related compounds has been explored through various chemical routes. A notable method involves the reaction of 4-chloro-1-butanol with specific solvents and catalysts to achieve high yields and purity levels. Another approach utilizes PEG 600 as a phase transfer catalyst in an aqueous medium to synthesize 4-propargyloxy benzoic acid, showcasing the versatility in synthetic methods for benzoic acid derivatives (Zha You-gui, 2010); (Xu Hong-yao, 2009).

Molecular Structure Analysis

The molecular and crystal structures of related benzoic acid derivatives have been detailed, revealing insights into their geometric configurations. For instance, compounds with cyanoalkoxybenzoic acid structures have been analyzed, showing monoclinic centrosymmetric space groups and specific unit cell parameters, highlighting the significance of hydrogen bonding in their structural formation (P. Zugenmaier, Irene Bock, Jochen Schacht, 2003).

Chemical Reactions and Properties

Chemical reactions involving 4-(Benzoyloxy)benzoic acid derivatives include acid-base dissociation and azo-hydrazone tautomerism, influenced by solvent composition and pH. These reactions underscore the compound's reactive versatility and its ability to form various structural motifs under different conditions (T. Baul et al., 2009).

Physical Properties Analysis

The physical properties of benzoic acid derivatives can be significantly influenced by their molecular orientation and hydrogen bonding. Studies on liquid-crystalline benzoic acid derivatives reveal that their physical state, from crystalline to nematic phases, is dependent on temperature and molecular arrangement. These transitions are critical for applications in materials science, especially in the development of liquid crystal displays (Takashi Kato et al., 1993).

Chemical Properties Analysis

The chemical properties of 4-(Benzoyloxy)benzoic acid derivatives are characterized by their reactivity in synthesis and their ability to form stable hydrogen-bonded dimers. The synthesis and functionalization of these compounds are critical for their application in various fields, including the development of new materials and potential therapeutic agents. The stability and reactivity of these compounds are influenced by their molecular structure, highlighting the importance of detailed molecular analysis in understanding their chemical behavior (M. Rad et al., 2016).

Scientific Research Applications

  • Food and Cosmetic Industry Applications

    • 4-(Benzoyloxy)benzoic acid, as a derivative of benzoic acid, is part of a range of compounds like alkyl esters and parabens used as preservatives in food, cosmetics, hygiene, and pharmaceutical products (del Olmo, Calzada, & Nuñez, 2017).
  • Liquid Crystal Research

    • This compound is investigated in liquid crystalline studies. For instance, its derivatives show liquid crystalline behavior and structure phases which are affected by molecular shape and chemical segment incompatibility (Lose et al., 1998).
  • Synthesis and Characterization in Chemistry

    • It is used in the synthesis of new compounds for various applications. One study involves its use in preparing Schiff base compounds, which are then evaluated for biological activities against bacteria (Radi et al., 2019).
  • Antimicrobial Research

    • Derivatives of 4-(Benzoyloxy)benzoic acid are explored for their antimicrobial activities. For example, studies on benzoyl thioureides derived from it have shown specific antimicrobial activities against various bacterial and fungal strains (Drăcea et al., 2010).
  • Molecular Orientation and Stability Studies

    • Research on benzoic acid derivatives like 4-alkylbenzoic acids has been conducted to understand the effect of molecular orientation on the stability of hydrogen-bonded dimers, which is crucial for the development of liquid crystals (Kato et al., 1993).
  • Biosensor Development

    • This compound is also relevant in the development of biosensors. For example, a study on a biosensor for the detection of benzoic acid derivatives in yeast strains illustrates its application in microbial engineering and sustainability (Castaño-Cerezo et al., 2020).
  • Drug Delivery Research

    • Its derivatives are used in studies exploring drug delivery systems. For instance, research on complex formation between cyclodextrins and benzoic acid derivatives highlights their potential as drug carriers (Dikmen, 2021).
  • Polymeric Material Research

    • Synthesis and analysis of mesogen-linked cellulose acetates using derivatives of 4-(Benzoyloxy)benzoic acid have been conducted to explore their applications in creating lyotropic phases in polymer science (Wu et al., 2004).

Safety And Hazards

4-(Benzoyloxy)benzoic acid may cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

4-benzoyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-13(16)10-6-8-12(9-7-10)18-14(17)11-4-2-1-3-5-11/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUANAAHOQVMJCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5067396
Record name Benzoic acid, 4-(benzoyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5067396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzoyloxy)benzoic acid

CAS RN

28547-23-1
Record name 4-(Benzoyloxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28547-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-(benzoyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028547231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-(benzoyloxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4-(benzoyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5067396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

17.3 ml (20.90 g, 149 mmol) of benzoyl chloride (Aldrich, purity 99%) are added dropwise over a period of 30 minutes with vigorous stirring to an ice-cooled solution of 20.00 g (145 mmol) of 4-hydroxybenzoic acid (Aldrich, purity 99%) and 12.00 g (300 mmol) of sodium hydroxide in 300 ml of distilled water and 30 ml of acetone. After a further 30 minutes, the mixture is acidified using concentrated hydrochloric acid and diluted with 750 ml of distilled water. The resultant white precipitate is filtered off and recrystallized from methanol/ethanol/ethyl acetate (450 ml+225 ml+300 ml).
Quantity
17.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
750 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

138.1 g (1.0 mol) of para-hydroxybenzoic acid were first dissolved in 400 ml of water and 600 ml of isopropanol and this solution was admixed at 0 to 5° C. with 235.7 g of KOH solution (50% strength by weight aqueous solution, 2.1 mol). The resulting pH was 14. Metered into this solution over the course of one hour, then, at 0 to 5° C., were 140.4 g (1.0 mol) of benzoyl chloride, and the batch was stirred for 30 minutes at 0 to 5° C. thereafter. At the end of the after-stirring, the pH of the reaction mixture was 9.3. The reaction mixture was subsequently adjusted to a pH of 8 at 0 to 5° C. using 25.0 g of HCl solution (32% strength by weight aqueous solution), and the complete solution was heated to 55 to 60° C. and then adjusted to a pH of 1.5 to 3 using 100 g of HCl solution (32% strength by weight aqueous solution). The reaction mixture was cooled to 20 to 25° C. and the solid was filtered off on a suction filter and washed ten times with 150 ml of water. The yield after drying under reduced pressure at 100° C. was 220.5 g (91.0% of theory). According to HPLC and NMR measurement, the product was free from benzoic acid and from unreacted para-hydroxybenzoic acid. The purity of the product is >99.9% by weight.
Quantity
138.1 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
235.7 g
Type
reactant
Reaction Step Two
Quantity
140.4 g
Type
reactant
Reaction Step Three
Name
Quantity
25 g
Type
reactant
Reaction Step Four
Name
Quantity
100 g
Type
reactant
Reaction Step Five
Quantity
600 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

69.1 g (0.5 mol) of para-hydroxybenzoic acid were first dissolved in 200 ml of water and 300 ml of isopropanol and this solution was adjusted to a pH of 10.5 at 20 to 25° C. using 87.4 g of NaOH solution (32% strength by weight aqueous solution, 0.7 mol). Metered into this solution then at a pH of 10.5, over the course of three hours, were 70.2 g (0.5 mol) of benzoyl chloride. The pH was held at 10.5 using 40.5 g of NaOH solution (32% strength by weight aqueous solution, 0.324 mol), and the temperature was held at 20 to 25° C. The batch was stirred for one hour thereafter. Subsequently the reaction mixture was adjusted to a pH of 7 at 20 to 25° C. using 5.3 g of HCl solution (32% strength by weight aqueous solution) and adjusted to a pH of 1.5 to 3 at 65 to 70° C. using 60 g of HCl solution (32% strength by weight aqueous solution). The reaction mixture was cooled to room temperature (25° C.) and the solid was filtered off on a suction filter and washed ten times with 150 ml of water. The yield after drying under reduced pressure at 100° C. was 119.1 g (98.3% of theory). According to HPLC and NMR measurement, the product was free from benzoic acid and from unreacted para-hydroxybenzoic acid. The purity of the product is >99.9% by weight.
Quantity
69.1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
87.4 g
Type
reactant
Reaction Step Two
Quantity
70.2 g
Type
reactant
Reaction Step Three
Name
Quantity
40.5 g
Type
reactant
Reaction Step Four
Name
Quantity
5.3 g
Type
reactant
Reaction Step Five
Name
Quantity
60 g
Type
reactant
Reaction Step Six
Quantity
300 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzoyloxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Benzoyloxy)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(Benzoyloxy)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(Benzoyloxy)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(Benzoyloxy)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(Benzoyloxy)benzoic acid

Citations

For This Compound
25
Citations
C Wu, Q Gu, R Zhang, Y Huang… - Journal of applied …, 2004 - Wiley Online Library
Three aromatic (p‐carboxyl phenyl) esters, 4‐(benzoyloxy) benzoic acid, 4‐(4′‐methylbenzoyloxy) benzoic acid, and 4‐(4′‐chlorobenzoyloxy) benzoic acid, were synthesized and …
Number of citations: 6 onlinelibrary.wiley.com
X Han, PA Williams, A Buyle Padias, HK Hall… - …, 1996 - ACS Publications
The polymerization reaction and its side reactions were investigated in the synthesis of 4-acetoxybenzoic acid (ABA) and 6-acetoxy-2-naphthoic acid (ANA) copolymers by the …
Number of citations: 24 pubs.acs.org
W Baker - Journal of the Chemical Society (Resumed), 1933 - pubs.rsc.org
… Slightly modified treatment after the reaction led to the isolation of 2-hydroxy-4-benzoyloxyphenyl benzyl ketone and 2-hydroxy-4-benzoyloxybenzoic acid, the latter evidently arising by …
Number of citations: 327 pubs.rsc.org
KM Khan, S Rahat, MI Choudhary, U Ghani… - Helvetica chimica …, 2002 - Wiley Online Library
To evaluate the effect of substituents on biological activities of electron‐rich N‐containing heterocycles, the variably 2‐substituted 5,6‐dihydro‐5‐oxo‐4H‐1,3,4‐oxadiazine‐4‐…
Number of citations: 45 onlinelibrary.wiley.com
D Sang, H Yue, Y Fu, J Tian - The Journal of Organic Chemistry, 2021 - ACS Publications
A one-pot procedure for deprotecting carboxylic esters under nonhydrolytic conditions is described. Typical alkyl carboxylates are readily deblocked to the carboxylic acids by the action …
Number of citations: 10 pubs.acs.org
A Le Guen, M Klapper, K Müllen - Macromolecules, 1998 - ACS Publications
Poly(arylene ether ketone)s with pendant, monodisperse oligobenzamide and oligobenzoate side chains facilitated a study of the effect of hydrogen bonding on chain interactions. A …
Number of citations: 23 pubs.acs.org
C Liu, CL Ji, ZX Qin, X Hong, M Szostak - iscience, 2019 - cell.com
The biaryl motif is a building block in many drugs, agrochemicals, and materials, and as such it is highly desirable as a synthesis target. The state-of-the-art process for biaryl synthesis …
Number of citations: 65 www.cell.com
P Thiruvengetam, DK Chand - The Journal of Organic Chemistry, 2022 - ACS Publications
The synthesis of carbonyl derivatives from renewable feedstocks, by direct oxidation/functionalization of activated and unactivated C(sp 3 )–H bonds under a controlled and predictably …
Number of citations: 6 pubs.acs.org
MA Karimi Zarchi, N Ebrahimi - Journal of Polymer Research, 2012 - Springer
Aryl benzoates are important intermediates with a variety range of applications in organic and bioorganic chemistry. In this article, cross-linked poly (4-vinylpyridine) supported benzoate …
Number of citations: 6 link.springer.com
M Matsui, S Okada, M Kadowaki, M Yamada - Liquid crystals, 2002 - Taylor & Francis
Ester-disazo dyes having perfluorobutyl and diethylamino groups in their molecules have been prepared. Their absorption maxima were observed in the range λ = 483–529 nm in a …
Number of citations: 10 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.